molecular formula C20H17N3O5 B2674378 1-((3-methylbenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852364-57-9

1-((3-methylbenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2674378
CAS RN: 852364-57-9
M. Wt: 379.372
InChI Key: MOATZWMWEBJINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-methylbenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O5 and its molecular weight is 379.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

1-((3-methylbenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, as a chemical entity, is part of a broader category of compounds explored for various scientific applications, including the synthesis of complex molecules and the study of their structural properties. For instance, the synthesis and crystal structure of related diflunisal carboxamides have been investigated to understand the molecular arrangement and hydrogen bonding, contributing to knowledge in crystal engineering and drug design (Guang-xiang Zhong et al., 2010). Similarly, the study of concomitant polymorphism in pyridine-2,6-dicarboxamide derivatives, through experimental and molecular modeling approaches, provides insights into the structural diversity and stability of related compounds (N. Özdemir et al., 2012).

Hydrogen Bonding and Molecular Interaction

Research on hydrogen bonding and molecular interaction is crucial for understanding the chemical and physical properties of compounds like 1-((3-methylbenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Studies on proton-transfer compounds with nitro-substituted benzoic acids reveal intricate hydrogen-bonding patterns, offering valuable data for the design of new materials and pharmaceuticals (Graham Smith & U. Wermuth, 2010).

Antidiabetic and Antiviral Screening

The exploration of novel dihydropyrimidine derivatives, including those related to the compound , has shown significant potential in antidiabetic and antiviral screenings. For example, the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives have identified compounds with promising α-amylase inhibition, suggesting a potential application in diabetes management (J. Lalpara et al., 2021). Additionally, dihydroxypyrimidine-4-carboxamides have been highlighted as potent and selective HIV integrase inhibitors, indicating the therapeutic relevance of related compounds in treating HIV (P. Pace et al., 2007).

properties

IUPAC Name

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-14-4-2-5-15(12-14)13-28-22-11-3-6-18(20(22)25)19(24)21-16-7-9-17(10-8-16)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOATZWMWEBJINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-methylbenzyl)oxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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